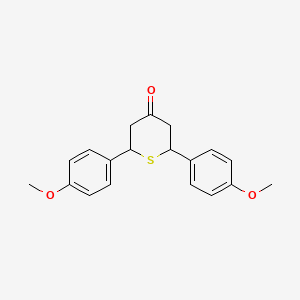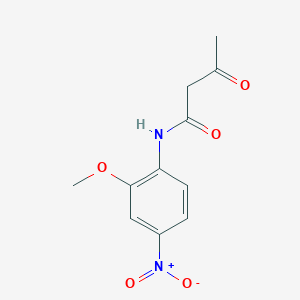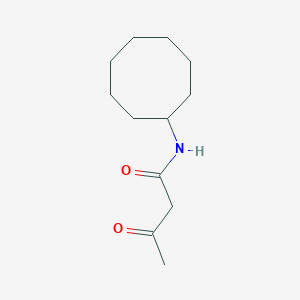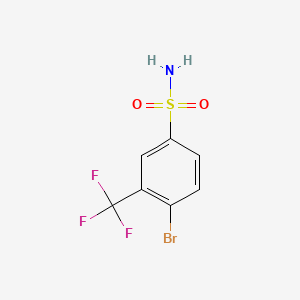
4-Bromo-3-(trifluoromethyl)benzenesulfonamide
説明
4-Bromo-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C7H5BrF3NO2S and its molecular weight is 304.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Photodynamic Therapy and Photophysical Properties :
- A study by Pişkin, Canpolat, and Öztürk (2020) reported on the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, exhibiting potential for photodynamic therapy, particularly in cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
- Another study by Öncül, Öztürk, and Pişkin (2022) also focused on zinc(II) phthalocyanine compounds substituted with benzenesulfonamide units, finding them suitable as potential photosensitizers in photodynamic therapy due to their adequate fluorescence and photostability (Öncül, Öztürk, & Pişkin, 2022).
Chemical Synthesis and Catalysis :
- Yu, Chen, Cheng, and Yeung (2015) described a catalyst-free and metal-free bromoamidation method for unactivated olefins, using 4-(Trifluoromethyl)benzenesulfonamide, demonstrating its utility in organic synthesis (Yu, Chen, Cheng, & Yeung, 2015).
- Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides in chemical transformations, highlighting their role in producing diverse chemical scaffolds, which is indicative of the versatility of sulfonamide derivatives in synthetic chemistry (Fülöpová & Soural, 2015).
Structural and Spectroscopic Studies :
- Research by Gelbrich, Threlfall, and Hursthouse (2012) on isostructural crystals of various benzenesulfonamides, including derivatives of 4-(trifluoromethyl)benzenesulfonamide, provided insights into the adaptability of crystal structures to different molecular shapes, which is crucial for understanding the physical properties of these compounds (Gelbrich, Threlfall, & Hursthouse, 2012).
- A theoretical investigation by Karabacak, Cinar, Çoruh, and Kurt (2009) on the molecular structure and spectra of para-halogen benzenesulfonamides, including a 4-bromo derivative, utilized density functional theory to understand their vibrational frequencies and NMR spectra, contributing to the field of computational chemistry and molecular modeling (Karabacak, Cinar, Çoruh, & Kurt, 2009).
Potential Therapeutic Applications :
- Weber et al. (1998) identified benzenesulfonamide derivatives, including a 4-bromo variant, as potent and selective agonists of the human beta 3 adrenergic receptor, indicating possible applications in therapeutic treatments (Weber et al., 1998).
- Lobo et al. (2015) synthesized 4-(3(5)-aryl-3(5)-(trifluoromethyl)-1H-pyrazol-1-yl)benzenesulfonamides and evaluated their effects on a pathological pain model in mice, suggesting their potential in pain management (Lobo et al., 2015).
Safety and Hazards
生化学分析
Biochemical Properties
4-Bromo-3-(trifluoromethyl)benzenesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It interacts with enzymes such as carbonic anhydrase, where it acts as an inhibitor by binding to the active site and preventing the enzyme from catalyzing its reaction . This interaction is primarily due to the sulfonamide group, which mimics the enzyme’s natural substrate. Additionally, the bromine and trifluoromethyl groups enhance the compound’s binding affinity and specificity towards the target enzyme.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving protein kinases and phosphatases . By inhibiting these enzymes, the compound can alter gene expression and cellular metabolism. For instance, it can downregulate the expression of genes involved in cell proliferation and upregulate those involved in apoptosis, leading to reduced cell growth and increased cell death in certain cancer cell lines .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity by binding to the active site of the enzyme . This binding is facilitated by the sulfonamide group, which forms hydrogen bonds with amino acid residues in the enzyme’s active site. Additionally, the bromine and trifluoromethyl groups contribute to the compound’s hydrophobic interactions with the enzyme, further stabilizing the inhibitor-enzyme complex . This inhibition can lead to changes in downstream signaling pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes without causing significant toxicity . At higher doses, it can lead to adverse effects such as liver and kidney toxicity, as well as gastrointestinal disturbances . These toxic effects are likely due to the compound’s interaction with non-target enzymes and proteins, leading to off-target effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its degradation and excretion . The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which hydroxylate the bromine and trifluoromethyl groups, making the compound more water-soluble and easier to excrete . This metabolism can also lead to the formation of reactive intermediates, which can contribute to the compound’s toxicity at high doses.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs), which facilitate its uptake and distribution within cells . Additionally, binding proteins in the blood can transport the compound to various tissues, where it can accumulate and exert its effects.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound can diffuse across cell membranes and accumulate in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can enter the nucleus and affect gene expression by interacting with nuclear receptors and transcription factors . This subcellular localization is crucial for the compound’s biochemical and cellular effects.
特性
IUPAC Name |
4-bromo-3-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF3NO2S/c8-6-2-1-4(15(12,13)14)3-5(6)7(9,10)11/h1-3H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQUUOLHRLZCAIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40380898 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
351003-64-0 | |
| Record name | 4-Bromo-3-(trifluoromethyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40380898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 351003-64-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(Bromomethyl)Phenyl]-1H-Pyrazole](/img/structure/B1272758.png)
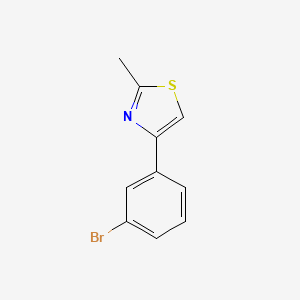
![2-Bromo-1-[4-methyl-2-(2-pyrazinyl)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1272760.png)
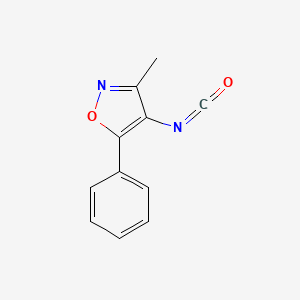
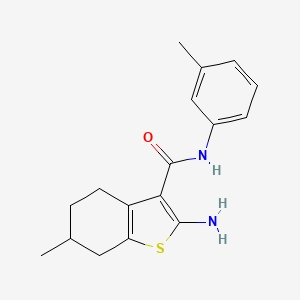
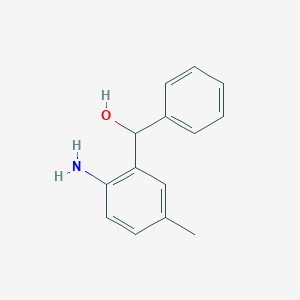


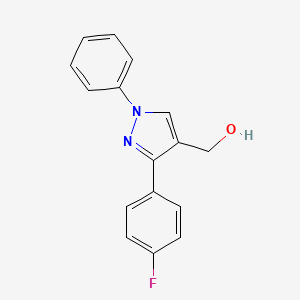
![{[amino(imino)methyl]amino}(4-{[(E)-3-(4-fluorophenyl)-3-oxo-1-propenyl]amino}phenyl)dioxo-lambda~6~-sulfane](/img/structure/B1272784.png)
